2-Ethoxy-2-phenylacetic acid
CAS No.: 33224-99-6
Cat. No.: VC8414385
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33224-99-6 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 2-ethoxy-2-phenylacetic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) |
| Standard InChI Key | XBLYVSAKBBNYDO-UHFFFAOYSA-N |
| SMILES | CCOC(C1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CCOC(C1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Ethoxy-2-phenylacetic acid belongs to the class of arylacetic acids, distinguished by a phenyl group directly bonded to an acetic acid backbone and an ethoxy substituent at the α-position. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 194.227 g/mol | |
| Exact mass | 194.094 g/mol | |
| PSA (Polar Surface Area) | 46.53 Ų | |
| LogP (Octanol-water) | 2.02 |
The ethoxy group () enhances lipophilicity compared to unsubstituted phenylacetic acid (LogP = 1.41), influencing its solubility and membrane permeability . The carboxylic acid moiety () provides reactivity for salt formation and esterification, critical for derivatization in pharmaceutical applications.
Spectroscopic Identification
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IR Spectroscopy: A strong absorption band at approximately 1730 cm corresponds to the carbonyl stretch of the carboxylic acid group. Additional peaks near 1250 cm and 1050 cm arise from C–O vibrations in the ethoxy group.
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H NMR: Signals include a triplet at δ 1.28 ppm (CH of ethoxy), a quartet at δ 3.48 ppm (CH of ethoxy), and a singlet at δ 4.12 ppm (CH adjacent to the carboxylic acid). The aromatic protons resonate as a multiplet between δ 7.2–7.5 ppm.
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized via a two-step process involving Friedel-Crafts alkylation followed by oxidation:
Step 1: Alkylation of Phenylacetic Acid
Phenylacetic acid reacts with ethyl bromide in the presence of a base (e.g., KCO) and a phase-transfer catalyst (e.g., NaBr) in acetonitrile at 50°C for 24 hours. This step introduces the ethoxy group, yielding 2-ethoxy-2-phenylethanol .
Step 2: Oxidation to Carboxylic Acid
The alcohol intermediate is oxidized using a TEMPO/NaBr/trichloroisocyanuric acid (TCCA) system at 0–5°C. This method achieves >95% yield while minimizing over-oxidation byproducts .
By-Product Mitigation Strategies
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Low-Temperature Oxidation: Maintaining temperatures below 5°C reduces the formation of diketone byproducts .
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Chromatographic Purification: Silica gel column chromatography with a hexane:ethyl acetate (3:1) eluent removes unreacted starting materials and oligomers .
Physicochemical Properties
Solubility Profile
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Polar solvents: Highly soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone.
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Nonpolar solvents: Limited solubility in hexane and toluene (<5 mg/mL) .
Biological Activity and Mechanisms
Anti-Inflammatory Applications
Derivatives of phenylacetic acid, including ibuprofen and ketoprofen, are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs). The ethoxy substituent in 2-ethoxy-2-phenylacetic acid may modulate cyclooxygenase (COX) inhibition, though pharmacological data remain speculative without targeted assays .
Industrial and Pharmaceutical Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Agrochemicals: Ethoxy groups improve the bioavailability of herbicides targeting cellulose biosynthesis.
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Pharmaceuticals: Ester derivatives (e.g., ethyl 2-ethoxy-2-phenylacetate) are explored as prodrugs for CNS-active agents.
Material Science
Incorporation into polymer matrices enhances UV stability in coatings, as evidenced by patent literature using similar ethoxylated aromatics .
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